molecular formula C20H25N B12570347 1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- CAS No. 193819-38-4

1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)-

Cat. No.: B12570347
CAS No.: 193819-38-4
M. Wt: 279.4 g/mol
InChI Key: CFXFIKUJAHECFS-UHFFFAOYSA-N
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Description

1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- is a chemical compound with a complex structure that includes an indene backbone, a butanamine side chain, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene derivatives followed by amination. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce more saturated amines.

Scientific Research Applications

1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylmethyl group may enhance binding affinity, while the butanamine side chain can interact with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-: This compound has a similar indene backbone but lacks the butanamine side chain.

    1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Another indene derivative with different substituents.

    1H-Indene, 2-butyl-1-hexyl-2,3-dihydro-: Features longer alkyl chains compared to the butanamine side chain.

Uniqueness

1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butanamine side chain and phenylmethyl group differentiates it from other indene derivatives, making it a valuable compound for targeted research and development.

Properties

CAS No.

193819-38-4

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

4-(6-benzyl-2,3-dihydro-1H-inden-1-yl)butan-1-amine

InChI

InChI=1S/C20H25N/c21-13-5-4-8-18-11-12-19-10-9-17(15-20(18)19)14-16-6-2-1-3-7-16/h1-3,6-7,9-10,15,18H,4-5,8,11-14,21H2

InChI Key

CFXFIKUJAHECFS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CCCCN)C=C(C=C2)CC3=CC=CC=C3

Origin of Product

United States

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